An In-Depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid for Researchers and Drug Development Professionals
An authoritative resource on the physical, chemical, and biological properties of 3-Acetamido-4-methylbenzoic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable chemical intermediate. This document details its core properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a scaffold for the development of novel therapeutics.
Core Physical and Chemical Properties
3-Acetamido-4-methylbenzoic acid, also known by its IUPAC name, is a substituted aromatic carboxylic acid. Its structure, featuring an acetamido group and a methyl group on the benzoic acid backbone, provides a unique combination of functionalities that make it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of 3-Acetamido-4-methylbenzoic Acid
| Property | Value | Source |
| IUPAC Name | 3-acetamido-4-methylbenzoic acid | PubChem[1] |
| CAS Number | 6946-14-1 | ChemicalBook[2], Manchester Organics[3] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 3-Acetamido-4-methylbenzoic acid is typically achieved through the acetylation of its corresponding amine, 3-amino-4-methylbenzoic acid. This reaction is a standard procedure in organic synthesis.
General Synthesis Workflow
The overall process involves the protection of the amino group as an acetamide, which can be a crucial step in a multi-step synthesis to prevent unwanted side reactions of the amino group.
Detailed Experimental Protocol: Acetylation of 3-Amino-4-methylbenzoic Acid
This protocol is a representative method for the synthesis of 3-Acetamido-4-methylbenzoic acid.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid with gentle heating and stirring.
-
Acetylation: To the resulting solution, add acetic anhydride dropwise while maintaining the temperature.
-
Reaction: Heat the reaction mixture at reflux for a specified period to ensure complete acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 3-Acetamido-4-methylbenzoic acid.
Biological Significance and Therapeutic Potential
Recent research has highlighted the potential of 3-Acetamido-4-methylbenzoic acid and its derivatives as valuable scaffolds in drug discovery. A notable study has identified derivatives of this compound as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[4]. PTP1B is a key negative regulator of the insulin and leptin signaling pathways and is considered a promising therapeutic target for the treatment of type 2 diabetes and obesity.
PTP1B Inhibition Signaling Pathway
The inhibition of PTP1B by derivatives of 3-Acetamido-4-methylbenzoic acid can enhance insulin signaling, leading to improved glucose uptake and metabolism.
The identification of 3-Acetamido-4-methylbenzoic acid derivatives as PTP1B inhibitors opens up avenues for the development of novel therapeutics for metabolic disorders. The core structure of this molecule provides a foundation for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Methods
The characterization and quality control of 3-Acetamido-4-methylbenzoic acid and its derivatives are crucial for research and development. A general workflow for the analysis of such compounds is outlined below.
Analytical Workflow
This workflow illustrates the typical steps involved in the structural elucidation and purity assessment of synthesized compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Acetamido-4-methylbenzoic acid is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Acetamido-4-methylbenzoic acid is a chemical intermediate with significant potential for applications in drug discovery and development. Its straightforward synthesis and the demonstrated biological activity of its derivatives, particularly as PTP1B inhibitors, make it an attractive scaffold for medicinal chemists. This technical guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field. Further investigation into the physical properties and biological activities of the parent compound is warranted to fully exploit its therapeutic potential.
References
- 1. 3-Acetamido-4-methylbenzoic acid | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetamido-4-methylbenzoic acid | 6946-14-1 [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
